![molecular formula C50H36O4 B3177465 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol)) CAS No. 1712454-96-0](/img/structure/B3177465.png)

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol))

Overview

Description

“4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-ol))” is a chemical compound with the CAS Number: 1420471-57-3 . It has a molecular weight of 988.91 . It is stored in a dark place, under an inert atmosphere, at room temperature .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 988.91 . It is stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

Porous Hydrogen-Bonded Organic Frameworks

A study by Suzuki, Tohnai, and Hisaki (2020) explored the creation of a porous hydrogen-bonded organic framework (HOF) using a derivative of tetrakis(carboxybiphenyle)ethane. This HOF, featuring a triaxially-woven chicken wire structure, exhibits thermal stability up to 220°C and a Brunauer-Emmett-Teller (BET) surface area of 555 m²/g. It also displays mechanochromic behavior, influencing fluorescence color and quantum efficiency. This framework suggests potential in functional porous organic materials with interwoven network structures (Suzuki, Tohnai, & Hisaki, 2020).

Metal-Organic Frameworks for Gas Separation and Luminescence Sensing

Yang et al. (2016) developed UTSA-86, a three-dimensional porous metal–organic framework (MOF) using a chromophoric tetraphenylethene-based tetracarboxylate ligand. This MOF shows potential for selective gas uptake and luminescence sensing of metal ions, pointing to multifunctional applications in gas separation and sensing technologies (Yang et al., 2016).

Luminescent Metal-Organic Frameworks for Sensing and Bioimaging

Guan et al. (2020) synthesized a novel MOF based on a tetrakis(biphenyl)ethene derivative, which demonstrated significant luminescent properties. This MOF can sense Fe3+ ions and Cysteine, indicating potential for practical applications in clinical detection and bioimaging (Guan et al., 2020).

Electrochemical Properties of Tetraphenylethenes

Schreivogel et al. (2006) investigated the electrochemical properties of various tetrasubstituted tetraphenylethenes. These compounds showed different electron processes during oxidation, suggesting their potential application in the field of electrochemistry and material science (Schreivogel et al., 2006).

Aggregation-Induced Emission in Lanthanide Complexes

Zhu et al. (2016) designed a tetrapodal zwitterionic-type ligand featuring aggregation-induced emission (AIE) and intraligand charge transfer properties. This was applied to lanthanide complexes, demonstrating the photo-response of the system to different aggregation states and solvents' polarity. This suggests applications in materials that require responsive luminescent properties (Zhu et al., 2016).

Luminescent Properties in Coordination Polymers for Sensing

Wu et al. (2020) synthesized a highly fluorescent calcium-based coordination polymer with strong luminescence properties. This polymer showed selective fluorescence sensing for Cu2+ ions, with high sensitivity and rapid response, making it ideal for environmental monitoring and industrial applications (Wu et al., 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that the compound is used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

As an intermediate in organic synthesis and pharmaceutical processes , its mode of action likely involves chemical reactions with other compounds to form new products.

Biochemical Pathways

As an intermediate in organic synthesis and pharmaceutical processes , it may be involved in a variety of biochemical pathways depending on the specific context of its use.

Result of Action

As an intermediate in organic synthesis and pharmaceutical processes , its effects would likely depend on the specific context of its use.

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions, particularly in the formation of covalent organic frameworks (COFs) . It interacts with various enzymes and proteins, facilitating the formation of imine or double bond linkages .

Cellular Effects

4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-ol)) influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, particularly in the context of its role in the formation of COFs .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It participates in the acid-catalysed Knoevenagel condensation, demonstrating a high capacity as an anode together with carbon nanotubes .

Temporal Effects in Laboratory Settings

Over time, the effects of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-ol)) on cellular function have been observed to be stable . The compound exhibits great stability, sustaining 500 cycles without significant loss of its capacity .

Metabolic Pathways

The compound is involved in several metabolic pathways, interacting with enzymes and cofactors during the formation of COFs . It may also affect metabolic flux or metabolite levels, given its role in cellular metabolism .

Subcellular Localization

Current knowledge suggests that it plays a significant role in the formation of COFs, which could influence its localization within the cell .

Properties

IUPAC Name |

4-[4-[1,2,2-tris[4-(4-hydroxyphenyl)phenyl]ethenyl]phenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H36O4/c51-45-25-17-37(18-26-45)33-1-9-41(10-2-33)49(42-11-3-34(4-12-42)38-19-27-46(52)28-20-38)50(43-13-5-35(6-14-43)39-21-29-47(53)30-22-39)44-15-7-36(8-16-44)40-23-31-48(54)32-24-40/h1-32,51-54H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUDOQYOOVPLJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)O)C5=CC=C(C=C5)C6=CC=C(C=C6)O)C7=CC=C(C=C7)C8=CC=C(C=C8)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H36O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

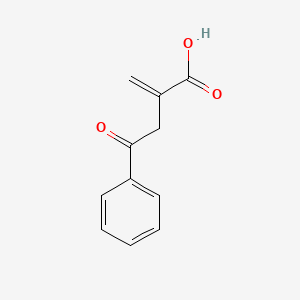

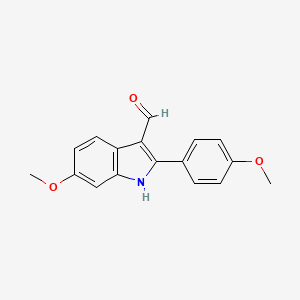

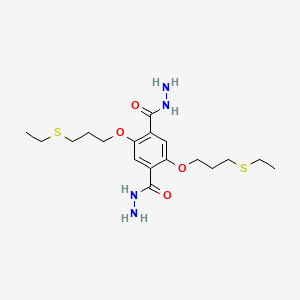

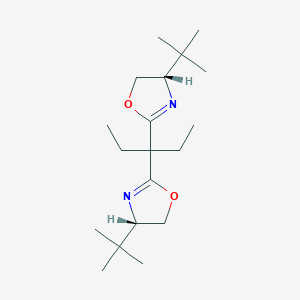

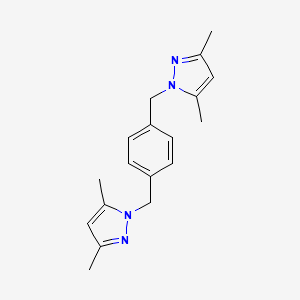

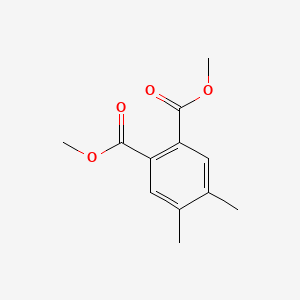

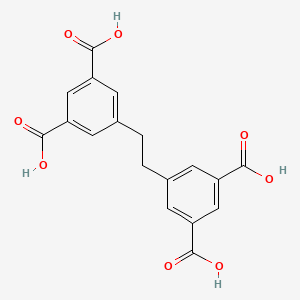

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-Methyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3177389.png)

![(4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B3177447.png)

![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B3177492.png)